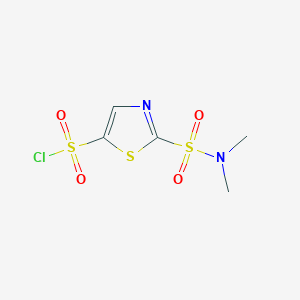
2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride typically involves the reaction of thiazole with chlorosulfonic acid followed by the introduction of N,N-dimethylsulfamoyl group. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that involve the use of specialized reactors and continuous flow systems. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride undergoes several types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including sulfonamides, sulfones, and other derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is used as a reagent for the introduction of sulfonamide groups into other molecules. It is also employed in the synthesis of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its use as an inhibitor in enzyme assays and its role in the development of new pharmaceuticals.
Medicine: 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride is used in the synthesis of drugs that target various diseases. Its derivatives have shown promise in the treatment of conditions such as cancer and neurological disorders.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its sulfonamide group is particularly reactive, allowing it to form stable bonds with various functional groups.
Comparison with Similar Compounds
Thiazole-5-sulfonyl chloride
N,N-Dimethylsulfamoyl chloride
Sulfonyl chlorides
Uniqueness: 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride is unique due to its combination of the thiazole ring and the N,N-dimethylsulfamoyl group. This combination provides enhanced reactivity and selectivity compared to similar compounds, making it a valuable reagent in various applications.
Properties
Molecular Formula |
C5H7ClN2O4S3 |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
2-(dimethylsulfamoyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O4S3/c1-8(2)15(11,12)5-7-3-4(13-5)14(6,9)10/h3H,1-2H3 |
InChI Key |
NTFMXWLCPCZWJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















